molecular formula C21H24N2O5S B1226132 4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid

4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid

Cat. No. B1226132
M. Wt: 416.5 g/mol
InChI Key: DFGDSWGIYUFWQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[3-[(2-methoxyanilino)-oxomethyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid is an aromatic amide.

Scientific Research Applications

Synthesis and Intramolecular Cyclization

The compound is synthesized through the action of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate on 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This process involves cyclization to produce ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Synthesis of Benzoheterocyclic Analogues

Novel benzoheterocyclic analogues of this compound have been synthesized and tested as inhibitors of certain biological activities. These include rat polymorphonuclear leukocyte 5-lipoxygenase in vitro and leukotriene D4 induced bronchospasm in guinea pigs in vivo (Musser et al., 1987).

Interaction with Amino and Carbonitrile Groups

The compound, when synthesized with a specific reaction, results in a structure where the thiophene and nitrophenyl rings and amino and carbonitrile groups are coplanar. This synthesis technique is important for understanding the chemical behavior and potential applications of the compound (de Lima et al., 2010).

Quantum-chemical Calculations

Research involving quantum-chemical calculations of the Fukui reactivity indices and local hardness of related compounds provides insights into their nucleophilic and electrophilic centers, influencing how these compounds might interact in various chemical reactions (Amalʼchieva et al., 2022).

Investigation of Degradation Mechanisms

Studies on similar compounds, focusing on their degradation mechanisms in different pH conditions, offer insights into the stability and reactivity of these compounds under various chemical environments (Kearney, Mehta, & Radebaugh, 1993).

properties

Product Name

4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid

Molecular Formula

C21H24N2O5S

Molecular Weight

416.5 g/mol

IUPAC Name

4-[[3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C21H24N2O5S/c1-28-15-9-6-5-8-14(15)22-20(27)19-13-7-3-2-4-10-16(13)29-21(19)23-17(24)11-12-18(25)26/h5-6,8-9H,2-4,7,10-12H2,1H3,(H,22,27)(H,23,24)(H,25,26)

InChI Key

DFGDSWGIYUFWQJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 2
4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 3
4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 4
Reactant of Route 4
4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 5
4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid
Reactant of Route 6
4-({3-[(2-methoxyphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}amino)-4-oxobutanoic acid

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